2-amino-N-(propan-2-yl)-N-propylbenzamide chemical properties
2-amino-N-(propan-2-yl)-N-propylbenzamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide
Introduction
2-amino-N-(propan-2-yl)-N-propylbenzamide is a member of the N,N-disubstituted 2-aminobenzamide class of organic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The structure features a benzamide core with a primary amino group at the ortho (2-) position of the phenyl ring, and an amide nitrogen substituted with both an isopropyl and a propyl group. The presence of the 2-amino group, in conjunction with the tertiary amide, imparts specific chemical reactivity and conformational characteristics to the molecule, making it a valuable intermediate for the synthesis of various heterocyclic systems.
This guide provides a detailed overview of the known and predicted chemical properties of 2-amino-N-(propan-2-yl)-N-propylbenzamide, including its synthesis, spectroscopic profile, and chemical reactivity, to support researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
While extensive experimental data for 2-amino-N-(propan-2-yl)-N-propylbenzamide is not widely available in peer-reviewed literature, its core physicochemical properties can be defined or reliably predicted based on its structure and data from analogous compounds such as 2-amino-N-propylbenzamide.
| Property | Value / Prediction | Source / Basis |
| Molecular Formula | C₁₃H₂₀N₂O | - |
| Molecular Weight | 220.31 g/mol | - |
| CAS Number | 1094866-20-2 | [2] |
| Appearance | Predicted to be a solid at room temperature. | Based on related compounds like 2-amino-N-propylbenzamide which is a solid. |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and acetone. | Inferred from structurally similar N-substituted benzamides which are generally hydrophobic.[3] |
| logP (Octanol/Water) | Predicted to be in the range of 2.5 - 3.5. | Based on the presence of two alkyl chains and an aromatic ring, increasing lipophilicity compared to simpler benzamides.[4] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Structural Analysis |
| Hydrogen Bond Acceptors | 2 (from the C=O oxygen and the amide nitrogen) | Structural Analysis |
Synthesis of 2-amino-N-(propan-2-yl)-N-propylbenzamide
The most reliable and widely adopted method for synthesizing N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[5][6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[7]
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for 2-amino-N-(propan-2-yl)-N-propylbenzamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N,N-disubstituted 2-aminobenzamides.[8]
-
Reaction Setup : In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of methylene chloride and DMF.
-
Amine Addition : To the stirred solution, add N-isopropyl-N-propylamine (1-1.2 equivalents). For less reactive amines or to drive the reaction to completion, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.[8]
-
Reaction Conditions : Stir the mixture at room temperature for several hours (typically 5-12 hours) or gently heat to 60-70°C for a shorter duration (1-2 hours) to ensure complete reaction.[8][9] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 10% HCl) to remove any unreacted amine, followed by brine.[8]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-N-(propan-2-yl)-N-propylbenzamide.[8]
Spectroscopic Characterization
While a published spectrum for this specific molecule is not available, its key spectroscopic features can be accurately predicted based on the analysis of its functional groups and data from analogous compounds.[5][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the hindered rotation around the C(O)-N amide bond, a well-documented phenomenon in N,N-disubstituted amides.[11] This restricted rotation can lead to the magnetic non-equivalence of the propyl and isopropyl groups, resulting in separate signals for chemically similar protons.[12]
-
Aromatic Protons (δ 6.5-7.5 ppm) : Four signals corresponding to the four protons on the disubstituted benzene ring, likely appearing as a series of doublets and triplets.
-
Amine Protons (δ ~5.0-6.5 ppm) : A broad singlet corresponding to the two protons of the 2-amino group. The chemical shift can vary depending on solvent and concentration.[7]
-
Isopropyl Group (δ ~3.5-4.5 ppm and ~1.2 ppm) : A septet for the -CH proton and a doublet for the two -CH₃ groups. Due to hindered rotation, two distinct septets and/or doublets may be observed.
-
Propyl Group (δ ~3.3 ppm, ~1.6 ppm, and ~0.9 ppm) : A triplet for the -NCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons. Again, broadening or splitting of the N-methylene signal is possible.[11]
¹³C NMR Spectroscopy
-
Carbonyl Carbon (δ ~168-172 ppm) : The amide carbonyl carbon will appear as a single peak in this downfield region.[10]
-
Aromatic Carbons (δ ~115-150 ppm) : Six distinct signals are expected for the aromatic carbons.
-
Alkyl Carbons (δ ~10-55 ppm) : Signals corresponding to the carbons of the isopropyl and propyl chains will be observed in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure through fragmentation patterns.[13]
-
Molecular Ion Peak (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 220.
-
Key Fragmentation Pathways : Benzamides typically fragment via cleavage of the amide bond.[13][14] Expected fragments include:
-
Loss of the N(propyl)(isopropyl) group to form the 2-aminobenzoyl cation at m/z = 120.
-
Cleavage of the propyl or isopropyl group from the nitrogen atom.
-
A base peak corresponding to a stable fragment, potentially the 2-aminobenzoyl cation.[13]
-
Infrared (IR) Spectroscopy
-
N-H Stretching (3300-3500 cm⁻¹) : Two distinct sharp bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[7]
-
C=O Stretching (1630-1660 cm⁻¹) : A strong absorption band corresponding to the amide carbonyl group.[7]
-
C-N Stretching (~1300-1400 cm⁻¹) : Associated with the amide C-N bond.
-
Aromatic C=C Stretching (~1450-1600 cm⁻¹) : Multiple bands characteristic of the benzene ring.
Reactivity and Potential Applications
The chemical behavior of 2-amino-N-(propan-2-yl)-N-propylbenzamide is primarily dictated by the 2-amino group, which acts as a versatile nucleophile.
Intramolecular Hydrogen Bonding
The ortho-amino group and the amide carbonyl oxygen are positioned to form a stable six-membered intramolecular hydrogen bond.[15][16] This interaction can influence the compound's conformation, physical properties, and reactivity.
Caption: Intramolecular hydrogen bonding in 2-aminobenzamides.
Synthesis of Heterocycles
2-aminobenzamides are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly quinazolinones and benzodiazepines. The 2-amino group can react with various electrophiles, such as aldehydes or ketones, to initiate cyclization reactions.[17][18]
Applications in Medicinal Chemistry
Derivatives of 2-aminobenzamide are known to possess a broad spectrum of biological activities.[6] They have been investigated as:
-
Histone Deacetylase (HDAC) Inhibitors : The 2-aminobenzamide scaffold is a key component of several known HDAC inhibitors used in cancer therapy.[1][5]
-
Antimicrobial Agents : Numerous compounds in this class have demonstrated antibacterial and antifungal properties.[7][19]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Related aminobenzamides are known inhibitors of PARP, an enzyme involved in DNA repair.[20]
Given these precedents, 2-amino-N-(propan-2-yl)-N-propylbenzamide serves as a valuable building block for generating libraries of novel compounds for screening and development in various therapeutic areas.
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